N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
This compound is a nitrogen- and sulfur-containing heterocyclic molecule with a complex polycyclic framework. Its structure includes a tricyclic core (7.4.0.0²,⁷) fused with tetrazine and cyclopentyl substituents.
Properties
IUPAC Name |
N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-10-8-11(2)18-16-15(10)17-19-12(3)9-14(22(17)21-16)20-13-6-4-5-7-13/h8-9,13,20H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQZXYFAMCDSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its role as a kinase inhibitor. It targets specific kinases involved in cell cycle regulation, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include cyclin-dependent kinases (CDKs), which are crucial for cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound’s tricyclic framework with tetrazine is distinct from the tetracyclic dithia-aza systems in . Tetrazines are electron-deficient, enabling unique reactivity (e.g., inverse electron-demand Diels-Alder reactions), whereas dithia-aza systems may prioritize redox activity .
Bioactivity Potential: While the target compound lacks empirical bioactivity data, structurally related tetracyclic dithia-aza derivatives show antimicrobial and antitumor properties, suggesting possible shared mechanisms (e.g., DNA intercalation or enzyme binding) .
Biological Activity
N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties based on available research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of tetrazatricyclo compounds characterized by a unique bicyclic structure that may influence its biological activity. The molecular formula is , and it features multiple nitrogen atoms which are often associated with biological activity in pharmaceutical compounds.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- A study demonstrated that tetrazole derivatives can enhance antimicrobial activity against various bacterial strains due to their ability to disrupt bacterial cell walls and membranes.
- Another research highlighted the effectiveness of similar nitrogen-rich compounds in inhibiting the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research into the anticancer properties of related compounds suggests that the unique structure of this compound may also contribute to its efficacy in cancer treatment:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Studies : In vitro studies have reported that derivatives with similar frameworks can inhibit tumor growth in various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | Selective toxicity to cancer cells |
Case Studies
- Antimicrobial Efficacy : A study involving a series of tetrazole derivatives reported an increase in antimicrobial potency when tested against Gram-positive and Gram-negative bacteria. The compound's ability to penetrate bacterial membranes was noted as a critical factor for its effectiveness.
- Anticancer Activity : In another study focusing on the anticancer properties of nitrogen-rich heterocycles similar to this compound, researchers observed significant reductions in cell viability in various cancer cell lines after treatment with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
